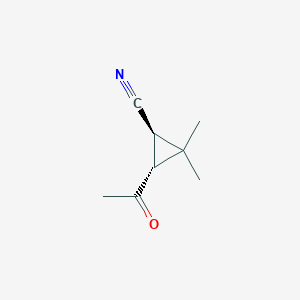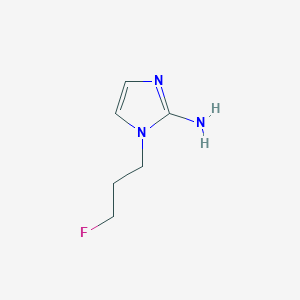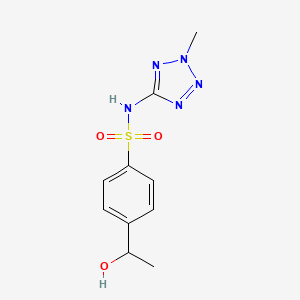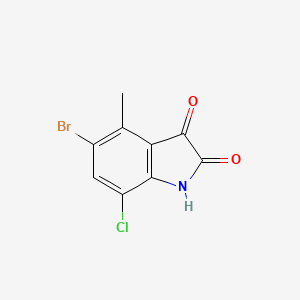
5-Bromo-7-chloro-4-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-chloro-4-methylindoline-2,3-dione is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-4-methylindoline-2,3-dione typically involves the bromination and chlorination of 4-methylindoline-2,3-dione. The process begins with the preparation of 4-methylindoline-2,3-dione, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Once 4-methylindoline-2,3-dione is obtained, it undergoes bromination and chlorination. Bromination is usually carried out using bromine or a bromine source like N-bromosuccinimide in an organic solvent such as dichloromethane. Chlorination can be achieved using chlorine gas or a chlorinating agent like thionyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-4-methylindoline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The indoline scaffold allows for cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Bromo-7-chloro-4-methylindoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is employed in studying the biological activity of indoline derivatives, including their interactions with enzymes and receptors.
Material Science: It is used in the synthesis of organic materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-4-methylindoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-methylindoline-2,3-dione: Similar structure but lacks the chlorine atom.
7-Bromo-4-methylindoline-2,3-dione: Similar structure but lacks the chlorine atom and has a different substitution pattern.
Uniqueness
5-Bromo-7-chloro-4-methylindoline-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. This dual halogenation enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C9H5BrClNO2 |
|---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
5-bromo-7-chloro-4-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5BrClNO2/c1-3-4(10)2-5(11)7-6(3)8(13)9(14)12-7/h2H,1H3,(H,12,13,14) |
InChI Key |
RFLPANZRCGWSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



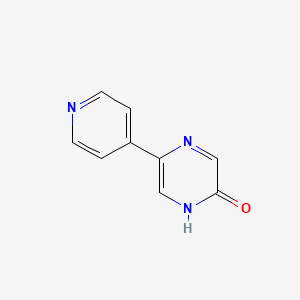


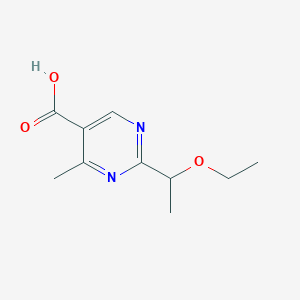
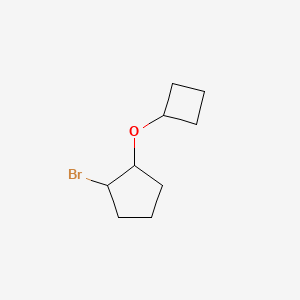
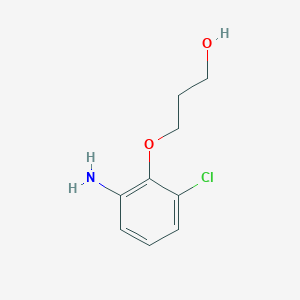
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
